Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -10°C to 80°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. It is also employed in the synthesis of various organic compounds, including antitubercular agents and aminopyrazine inhibitors.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: It is used as a scalable catalyst in asymmetric hydrogenation of sterically demanding aryl enamides.
Mechanism of Action
The mechanism of action of methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Methyl piperidine-4-carboxylate: This compound is a simpler derivative of piperidine and is used in similar applications, including organic synthesis and drug development.
Methyl isonipecotate: Another derivative of piperidine, used in the synthesis of various pharmaceuticals.
The uniqueness of methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions.
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-11(2)10(14)12-6-4-8(5-7-12)9(13)15-3/h8H,4-7H2,1-3H3 |
InChI Key |
MKBINFIMENKFNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
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